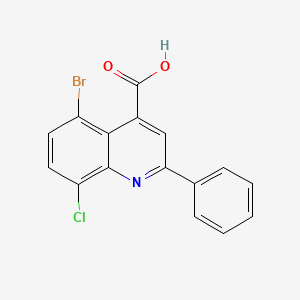
5-Bromo-8-chloro-2-phenylquinoline-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-chloro-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery
Preparation Methods
The synthesis of 5-Bromo-8-chloro-2-phenylquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts under reflux conditions . Another approach includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These methods offer various advantages, including high yields and environmentally friendly conditions.
Chemical Reactions Analysis
5-Bromo-8-chloro-2-phenylquinoline-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-Bromo-8-chloro-2-phenylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-8-chloro-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can modulate the acetylation levels of histone proteins, leading to changes in gene expression and cellular functions . This mechanism is particularly relevant in the context of cancer treatment, where HDAC inhibitors are used to induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
5-Bromo-8-chloro-2-phenylquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
2-Phenylquinoline-4-carboxylic acid: Similar in structure but lacks the bromine and chlorine substituents, which may affect its biological activity and chemical reactivity.
8-Chloro-2-phenylquinoline-4-carboxylic acid: Lacks the bromine substituent, which can influence its pharmacological properties.
5-Bromo-2-phenylquinoline-4-carboxylic acid: Lacks the chlorine substituent, which may alter its chemical behavior and biological effects.
The presence of both bromine and chlorine atoms in this compound makes it unique and potentially more versatile in its applications compared to its analogs.
Properties
Molecular Formula |
C16H9BrClNO2 |
|---|---|
Molecular Weight |
362.60 g/mol |
IUPAC Name |
5-bromo-8-chloro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9BrClNO2/c17-11-6-7-12(18)15-14(11)10(16(20)21)8-13(19-15)9-4-2-1-3-5-9/h1-8H,(H,20,21) |
InChI Key |
QRMOCBSRWOEIRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)C(=O)O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



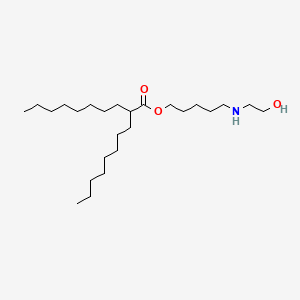
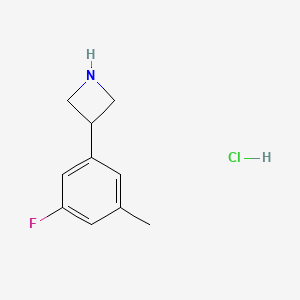
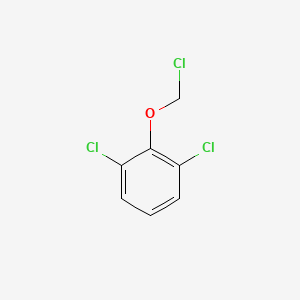

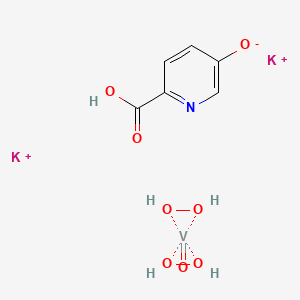
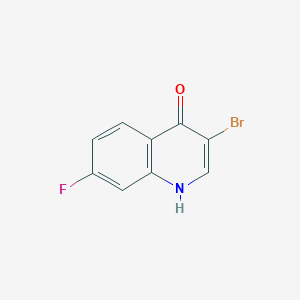
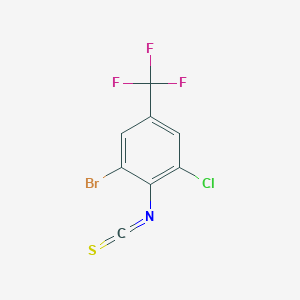
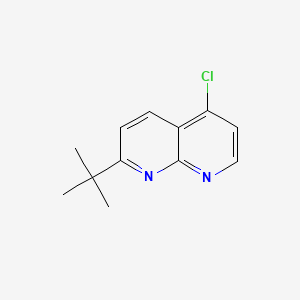
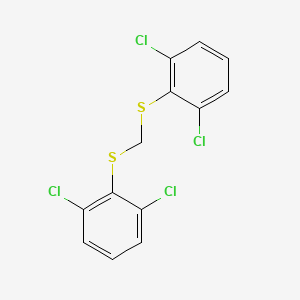
![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13711421.png)
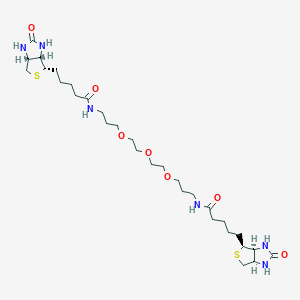
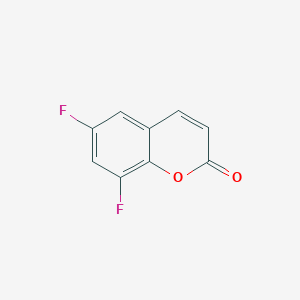
![2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)
